Methyl 4-methoxycinnamate

概要

説明

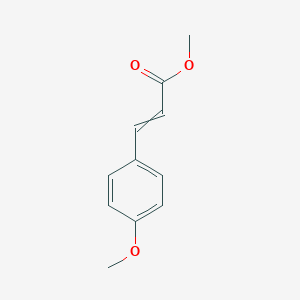

Methyl 4-methoxycinnamate is an organic compound with the molecular formula C11H12O3. It is a derivative of cinnamic acid, where the carboxyl group is esterified with methanol, and a methoxy group is attached to the para position of the phenyl ring. This compound is known for its pleasant aroma and is commonly used in the fragrance and flavor industry. Additionally, it serves as a model chromophore for studying the photoprotection mechanisms of commercial sunscreen agents .

準備方法

Synthetic Routes and Reaction Conditions: Methyl 4-methoxycinnamate can be synthesized through various methods. One common approach involves the esterification of 4-methoxycinnamic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the Heck reaction, where 4-methoxyiodobenzene reacts with methyl acrylate in the presence of a palladium catalyst. This reaction is conducted under mild conditions and offers high selectivity and yield .

Industrial Production Methods: In industrial settings, the production of this compound often employs the esterification method due to its simplicity and cost-effectiveness. The reaction is scaled up using large reactors, and the product is purified through distillation or recrystallization to achieve the desired purity .

化学反応の分析

Types of Reactions: Methyl 4-methoxycinnamate undergoes various chemical reactions, including:

Reduction: The double bond in the cinnamate moiety can be reduced to form the corresponding saturated ester.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products:

Oxidation: 4-methoxycinnamic acid.

Reduction: Methyl 4-methoxyhydrocinnamate.

Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.

科学的研究の応用

Methyl 4-methoxycinnamate has a wide range of applications in scientific research:

作用機序

The primary mechanism of action of methyl 4-methoxycinnamate in sunscreens involves the absorption of ultraviolet radiation. Upon UV-B photoexcitation, the compound undergoes a transition to an excited state, followed by non-radiative decay back to the ground state. This process dissipates the absorbed energy as heat, preventing UV-induced damage to the skin . Additionally, it exhibits anti-inflammatory and antioxidant activities by inhibiting the NF-κB pathway and 5-lipoxygenase enzyme .

類似化合物との比較

Methyl 4-methoxycinnamate is compared with other cinnamate derivatives such as:

2-ethylhexyl 4-methoxycinnamate: Commonly used in sunscreens for its high UV absorption and photostability.

4-methoxycinnamic acid: Known for its pharmacological activities, including hepatoprotective and antihyperglycemic effects.

Ethyl 4-methoxycinnamate: Similar to this compound but with slightly different solubility and volatility properties.

Uniqueness: this compound is unique due to its balance of UV absorption, stability, and pleasant aroma, making it suitable for both cosmetic and industrial applications .

生物活性

Methyl 4-methoxycinnamate (MMC) is an organic compound with significant biological activities, primarily recognized for its applications in cosmetic formulations as a UV filter. This article delves into the biological activity of MMC, exploring its antimicrobial, anti-inflammatory, and antioxidant properties, along with its potential therapeutic applications.

Chemical Structure and Properties

This compound is a derivative of cinnamic acid, characterized by the following chemical structure:

- Molecular Formula : CHO

- Molecular Weight : 192.21 g/mol

The compound is synthesized through the esterification of 4-methoxycinnamic acid with methanol. Its unique methoxy substitution enhances its ability to absorb UV radiation effectively, making it particularly valuable in sun protection formulations.

Antimicrobial Activity

Research has indicated that MMC exhibits moderate antifungal properties. A study published in the Journal of the Serbian Chemical Society demonstrated that MMC showed antifungal activity against various strains, suggesting potential applications in treating fungal infections. However, further investigations are necessary to elucidate the mechanisms behind its antimicrobial effects and to evaluate its efficacy in clinical settings.

Anti-inflammatory Properties

MMC has been studied for its anti-inflammatory effects. A study published in Natural Product Communications reported that MMC exhibited moderate anti-inflammatory activity in vitro. This suggests that MMC could be beneficial in developing treatments for inflammatory conditions, although more extensive studies are required to confirm these effects in vivo.

Antioxidant Activity

The antioxidant properties of MMC have garnered attention due to their potential protective effects against oxidative stress. Research indicates that MMC can scavenge free radicals, thereby reducing oxidative damage in biological tissues. This property is particularly relevant for skin health, where oxidative stress can lead to photoaging and skin cancer .

Photobiological Effects

MMC's ability to absorb UV radiation extends beyond mere photoprotection; it may also interact with skin proteins and DNA, potentially leading to protective effects against photoaging and skin cancer. Studies utilizing time-resolved spectroscopy have explored the excited state dynamics of MMC upon UV-B irradiation, revealing insights into its photoprotective mechanisms .

Summary of Biological Activities

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of MMC:

- Antifungal Efficacy : In a controlled laboratory setting, MMC was tested against common fungal pathogens. Results indicated a significant reduction in fungal growth at specific concentrations, warranting further exploration of its use in antifungal therapies.

- Anti-inflammatory Mechanisms : In vitro assays demonstrated that MMC inhibited the production of pro-inflammatory cytokines in cultured cells exposed to inflammatory stimuli. This suggests a mechanism by which MMC could alleviate symptoms associated with inflammatory diseases.

- Oxidative Stress Protection : Experiments assessing the antioxidant capacity of MMC revealed that it effectively reduced markers of oxidative stress in human dermal fibroblasts exposed to UV radiation, highlighting its potential role in dermatological applications.

特性

IUPAC Name |

methyl (E)-3-(4-methoxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-3-9(4-7-10)5-8-11(12)14-2/h3-8H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEZIKIAGFYZTCI-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3901-07-3, 832-01-9 | |

| Record name | Methyl trans-4-methoxycinnamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3901-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methoxycinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003901073 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methoxycinnamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26461 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.468 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl (E)-p-methoxycinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.324 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHOXYCINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F58T0S3Q7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

94 - 95 °C | |

| Record name | Methyl trans-p-methoxycinnamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of methyl 4-methoxycinnamate in the context of natural product research?

A1: this compound is a significant compound found in Kencur (Kaemferia galanga L.), a plant known for its potential antioxidant and anti-inflammatory properties. Research has shown that this compound is a secondary metabolite present in the ethanolic extract of Kencur, alongside the major constituent ethyl trans-p-methoxycinnamate. [] This highlights the potential of studying this compound and similar compounds for their potential medicinal benefits.

Q2: How effective is this compound in inhibiting DNA methylation, and what makes it interesting in cancer research?

A2: Studies exploring methyl benzoate and cinnamate analogs as DNA methylation modulators in hepatocellular carcinoma revealed that this compound exhibits promising activity. [] While its cytotoxicity against hepatocellular carcinoma cells (Hep3B) was moderate (IC50 not specified), it notably reduced global DNA methylation levels. This inhibition of DNA methylation, a key epigenetic process often dysregulated in cancer, marks this compound as an interesting candidate for further investigation in cancer research.

Q3: Can this compound be synthesized through a continuous flow process, and what are the advantages?

A3: Yes, research has demonstrated the successful synthesis of this compound via a continuous-flow Heck reaction using supercritical carbon dioxide (scCO2) as the solvent. [, ] This method, employing a palladium catalyst without phosphine co-catalysts, offers several advantages including simplified work-up procedures, enhanced green chemistry credentials, and the potential for large-scale production.

Q4: What analytical techniques are typically employed to identify and quantify this compound in plant extracts?

A4: Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique widely used for the identification and quantification of chemical compounds in complex mixtures, including plant extracts. In the study on Kencur, researchers successfully employed GC-MS to identify and quantify this compound in both the ethanolic extract and the crystallized form. [] This demonstrates the suitability of GC-MS for the analysis of this compound in natural product research.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。